![molecular formula C6H8N2O3 B2729342 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2225144-78-3](/img/structure/B2729342.png)
1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid
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Description
1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid, or 1-MMP, is an organic compound that has been widely studied for its various applications in scientific research. It is a versatile compound that has been used as a reagent in various organic synthesis processes, as well as a building block for the synthesis of pharmaceuticals, agrochemicals, and other useful compounds. Additionally, 1-MMP has been studied for its potential use in the development of new drugs and drug delivery systems.
Scientific Research Applications
Nonlinear Optical Properties
The synthesis and characterization of compounds related to 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid have been explored for their potential nonlinear optical properties. A study focusing on a similar pyrazole derivative demonstrated its crystalline structure and provided insights into its spectroscopic properties, indicating a small energy gap between the frontier molecular orbitals, which is responsible for nonlinear optical activity (Ö. Tamer et al., 2015).
Auxin Activities and Synthesis
Research into derivatives of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid and related compounds has also looked into their synthesis and potential auxin activities. One study synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and explored its biochemical activities, finding limited auxin activities but some potential in agriculture (A. Yue et al., 2010).
Antifungal Activity
Derivatives of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid have been investigated for their potential as succinate dehydrogenase (SDH) inhibitors with significant antifungal activity against various fungi affecting fruits and crops. A specific compound showed promising inhibitory effects on SDH enzymes and potential practical applications in controlling fungal diseases (Hao Liu et al., 2020).
Molecular Conformation and Hydrogen Bonding
The study of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid derivatives provides insights into their molecular conformation and hydrogen bonding capabilities. Research has shown that these compounds can form complex hydrogen-bonded frameworks, which are crucial for understanding their chemical properties and potential applications in various fields (Asma et al., 2018).
Synthesis of Condensed Pyrazoles
The use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in synthesizing condensed pyrazoles via Pd-catalyzed cross-coupling reactions highlights the versatility of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid derivatives in organic synthesis. This method offers a pathway to obtain various condensed pyrazoles, which have applications in pharmaceuticals and materials science (Eglė Arbačiauskienė et al., 2011).
Cytotoxicity Studies
Further research into the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related to 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid, has been conducted to assess their potential as anticancer agents. These studies contribute to the understanding of the biological activities of pyrazole derivatives and their possible therapeutic applications (Ashraf S. Hassan et al., 2014).
properties
IUPAC Name |
2-(methoxymethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-4-8-5(6(9)10)2-3-7-8/h2-3H,4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZOKQCCMGYNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid |
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